N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Preparation of 2,4-dimethylphenylamine: This can be synthesized through the nitration of xylene followed by reduction.
Formation of 3-iodobenzoyl chloride: This involves the iodination of benzoic acid followed by conversion to the acyl chloride.
Coupling Reaction: The 2,4-dimethylphenylamine is reacted with 3-iodobenzoyl chloride to form the corresponding amide.
Hydrazine Addition: The amide is then reacted with hydrazine to form the hydrazino derivative.
Final Coupling: The hydrazino derivative is coupled with a suitable butanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom in the 3-iodobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-4-[2-(3-chlorobenzoyl)hydrazino]-4-oxobutanamide
- N-(2,4-dimethylphenyl)-4-[2-(3-bromobenzoyl)hydrazino]-4-oxobutanamide
- N-(2,4-dimethylphenyl)-4-[2-(3-fluorobenzoyl)hydrazino]-4-oxobutanamide
Uniqueness
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazino]-4-oxobutanamide is unique due to the presence of the iodine atom, which can impart distinct chemical properties such as increased molecular weight and potential for specific interactions in biological systems. This uniqueness can make it particularly valuable in certain research applications where these properties are advantageous.
Properties
Molecular Formula |
C19H20IN3O3 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-4-[2-(3-iodobenzoyl)hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C19H20IN3O3/c1-12-6-7-16(13(2)10-12)21-17(24)8-9-18(25)22-23-19(26)14-4-3-5-15(20)11-14/h3-7,10-11H,8-9H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
FVCUAOCZJGURAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC(=CC=C2)I)C |
Origin of Product |
United States |
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